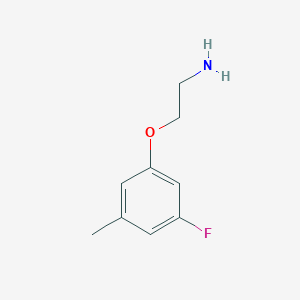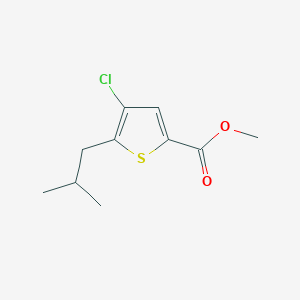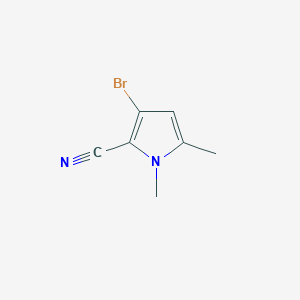
2-(3-Fluoro-5-methylphenoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-Fluoro-5-méthylphénoxy)éthan-1-amine est un composé chimique qui appartient à la classe des amines. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques et industrielles potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3-Fluoro-5-méthylphénoxy)éthan-1-amine implique généralement la réaction du 3-fluoro-5-méthylphénol avec l'oxyde d'éthylène en présence d'une base, suivie de la réaction avec de l'ammoniac ou une amine. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et les réactions sont effectuées à des températures allant de la température ambiante aux conditions de reflux .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la distillation, la cristallisation et la chromatographie sont utilisées pour obtenir la pureté souhaitée du composé .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-Fluoro-5-méthylphénoxy)éthan-1-amine subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la réaction spécifique, mais impliquent généralement des températures contrôlées et l'utilisation de solvants appropriés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction. Par exemple, l'oxydation peut donner des oxydes ou des dérivés hydroxylés, la réduction peut produire des amines ou d'autres formes réduites, et les réactions de substitution peuvent donner un large éventail de composés substitués .
4. Applications de recherche scientifique
Le 2-(3-Fluoro-5-méthylphénoxy)éthan-1-amine a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de médicaments pour traiter diverses maladies.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment des polymères et des revêtements.
5. Mécanisme d'action
Le mécanisme d'action du 2-(3-Fluoro-5-méthylphénoxy)éthan-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent entraîner des modifications des voies de signalisation cellulaire et des processus biochimiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
2-(3-Fluoro-5-methylphenoxy)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au 2-(3-Fluoro-5-méthylphénoxy)éthan-1-amine comprennent :
- 2-(3-Fluoro-2-méthylphénoxy)éthan-1-amine
- 2-(2-Fluoro-5-méthylphénoxy)éthan-1-amine
- 2-fluoro-1-(3-méthoxyphényl)éthan-1-amine
Unicité
La présence à la fois des groupes fluoro et méthyle à des positions spécifiques peut entraîner des interactions uniques avec les cibles moléculaires et des propriétés distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
2-(3-fluoro-5-methylphenoxy)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-7-4-8(10)6-9(5-7)12-3-2-11/h4-6H,2-3,11H2,1H3 |
Clé InChI |
LTDHDNORZWJAHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)






![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)
